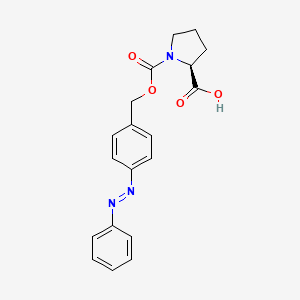
PZ-Pro-OH
Overview
Description
PZ-Pro-OH, also known as Pz-Pro-Leu-OH, is a chromogenic substrate used in various biochemical assays. It is particularly significant in the study of collagenase and thimet oligopeptidase activities. The compound is a derivative of piperazine, a nitrogen-containing heterocycle with a six-member ring and two secondary amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PZ-Pro-OH involves the reaction of piperazine with proline and leucine derivatives under controlled conditions. The reaction typically occurs in an aqueous medium at a pH of 7.5 and a temperature of 37°C. The process involves the enzymatic cleavage of Pz-Pro-Leu-Gly-Pro-D-Arg-OH, yielding Pz-Pro-Leu-OH and other by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
PZ-Pro-OH undergoes various chemical reactions, including:
Oxidation: Reaction with hydroxyl radicals (•OH) leading to the formation of cyclic imine products.
Reduction: Less common but can occur under specific conditions.
Substitution: Reaction with other amino acids or peptides to form new derivatives.
Common Reagents and Conditions
Oxidation: Typically involves hydroxyl radicals (•OH) under atmospheric conditions.
Substitution: Involves amino acids or peptides in aqueous medium at neutral pH.
Major Products
Scientific Research Applications
PZ-Pro-OH is widely used in scientific research, particularly in:
Chemistry: As a substrate in enzymatic assays to study the activity of collagenase and thimet oligopeptidase.
Biology: In the study of protein-protein interactions and enzyme kinetics.
Industry: Used in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of PZ-Pro-OH involves its enzymatic cleavage by collagenase and thimet oligopeptidase. The cleavage results in the formation of Pz-Pro-Leu-OH, which can be monitored using analytical techniques such as HPLC. The molecular targets include the active sites of the enzymes, where the substrate binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Piperazine (Pz): A nitrogen-containing heterocycle used in various chemical reactions.
Pz-Pro-Leu-Gly-Pro-D-Arg-OH: A precursor to PZ-Pro-OH used in enzymatic assays.
Uniqueness
This compound is unique due to its specific application as a chromogenic substrate in enzymatic assays. Its ability to yield measurable products upon enzymatic cleavage makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3102667.png)
![9,9'-Spirobi[fluoren]-3-ylboronic acid](/img/structure/B3102673.png)
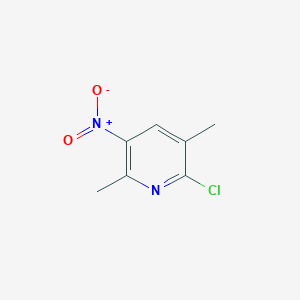
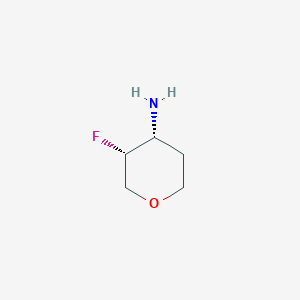
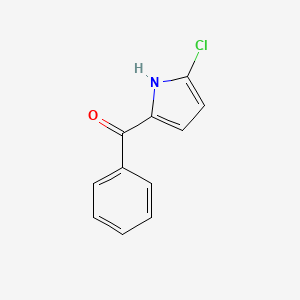
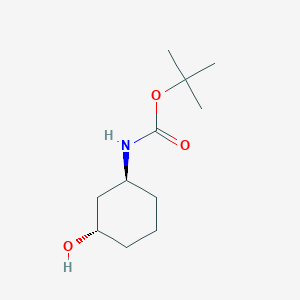
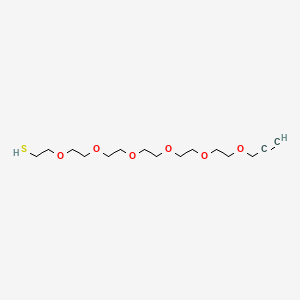
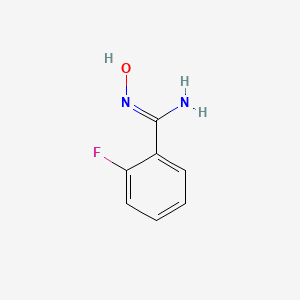
![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
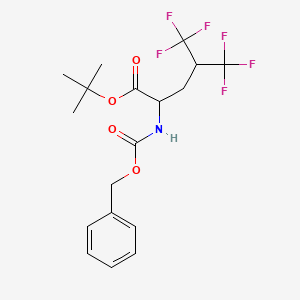
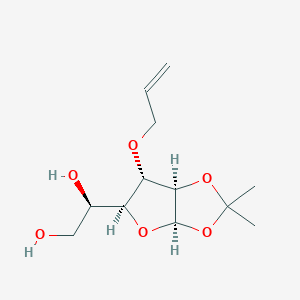
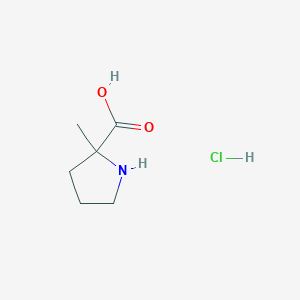

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)
